Fluorescein-PEG6-bis-NHS ester

Description

Structure

2D Structure

Propriétés

IUPAC Name |

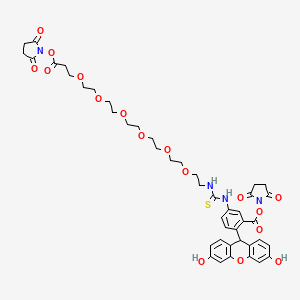

(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQSEQWGGWBICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-PEG6-bis-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-PEG6-bis-NHS ester is a versatile, high-purity reagent widely employed in biological research and drug development. This molecule uniquely combines the spectral properties of fluorescein (B123965), the biocompatibility and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) spacer, and the amine-reactive functionality of two N-hydroxysuccinimide (NHS) esters. This trifecta of features makes it an invaluable tool for fluorescently labeling, crosslinking, and tethering biomolecules. This technical guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in key experimental workflows, including protein labeling, intra- and intermolecular crosslinking, and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

In the realm of bioconjugation, precision and efficiency are paramount. This compound has emerged as a critical tool for researchers seeking to fluorescently label and crosslink proteins, peptides, and other amine-containing molecules. Its structure comprises a central fluorescein core, providing a readily detectable fluorescent signal. This core is flanked by two polyethylene glycol (PEG) chains, each with a length of six ethylene (B1197577) oxide units. The PEG chains enhance the water solubility of the molecule and the resulting conjugates, mitigating aggregation and improving biocompatibility.[1][2] At the terminus of each PEG chain is a highly reactive N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[1] The bifunctional nature of this reagent allows for the crosslinking of two different molecules or two domains within the same molecule, providing insights into protein structure and interactions.[3][4] Furthermore, the defined length of the PEG linker makes it a valuable component in the modular synthesis of PROTACs, where it can bridge a target protein binder and an E3 ligase ligand.[4][5][6]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. The data presented below has been compiled from various supplier technical data sheets. It is important to note that slight variations in molecular weight and formula may exist between different commercial sources.

| Property | Value (Source 1) | Value (Source 2) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-((4-(3,6-dihydroxy-9H-xanthen-9-yl)-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)amino)-1-thioxo-5,8,11,14,17,20-hexaoxa-2-azatricosan-23-oate[1] | Not Specified |

| Molecular Formula | C44H50N4O17S[1] | C40H45N3O15S[5] |

| Molecular Weight | 938.96 g/mol [1] | 839.86 g/mol [5] |

| CAS Number | 2055105-59-2[1] | 1818294-35-7[5] |

| Appearance | Solid powder[1] | Solid at room temperature[5] |

| Purity | >95%[1] | Not Specified |

| Excitation Maximum (λex) | ~494 nm (for Fluorescein)[7] | ~495 nm (for Fluorescein PEG)[6] |

| Emission Maximum (λem) | ~521 nm (for Fluorescein)[7] | ~515-520 nm (for Fluorescein PEG)[6] |

| Solubility | Soluble in aqueous media, DMF, DMSO[1][6] | Soluble in DMSO, DMF[5] |

| Storage Conditions | Short term (days to weeks) at 0-4°C in the dark. Long term (months to years) at -20°C.[1] | Store at -20°C with desiccant.[3] |

Mechanism of Action

The utility of this compound lies in the reactivity of its two terminal NHS ester groups. NHS esters are highly reactive towards primary amines (-NH2), which are abundant on the surface of proteins in the form of lysine side chains and the N-terminus of polypeptide chains. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]

Key Applications and Experimental Protocols

This compound is a multifunctional reagent with a range of applications in biological research.

Fluorescent Labeling of Proteins and Antibodies

The most straightforward application is the fluorescent labeling of proteins for visualization and tracking. The covalent attachment of the fluorescein moiety allows for the detection of the labeled protein in various applications, including fluorescence microscopy, flow cytometry, and western blotting.

Caption: Workflow for fluorescently labeling proteins.

-

Protein Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.[10] If the antibody is in a buffer containing primary amines, perform buffer exchange via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

-

Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved reagent to the antibody solution.[11]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM and incubating for 15 minutes.[10]

-

Purification: Remove unreacted crosslinker using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[10]

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).

Intramolecular and Intermolecular Crosslinking

The presence of two NHS ester groups allows for the covalent crosslinking of primary amines. This can occur either within a single protein (intramolecular crosslinking) to stabilize its conformation or between two or more interacting proteins (intermolecular crosslinking) to capture and identify protein-protein interactions.[3][4]

Caption: Workflow for intra- or intermolecular protein crosslinking.

-

Protein Preparation: Prepare a mixture of the interacting proteins in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 0.1-1 mg/mL).

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.[10]

-

Reaction: Add the crosslinker to the protein mixture at a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the crosslinker over the protein is often a good starting point.[10]

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[10]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.[10]

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning before Coomassie or silver staining. For identification of crosslinked peptides, mass spectrometry is the method of choice.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG6 chain of this compound serves as a flexible and hydrophilic linker of a defined length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13] The two NHS esters allow for the sequential or one-pot conjugation of the two ligands.

Caption: General workflow for synthesizing a PROTAC.

-

Ligand Preparation: The target protein ligand and the E3 ligase ligand must each possess a primary amine for conjugation.

-

Reaction: The synthesis can be performed sequentially. First, react this compound with one of the ligands in an appropriate organic solvent (e.g., DMF) with a suitable base (e.g., DIPEA) to form a mono-substituted intermediate. After purification, this intermediate is then reacted with the second ligand. Alternatively, a one-pot synthesis with a specific stoichiometry of the reactants can be attempted, though this may lead to a mixture of products requiring more extensive purification.

-

Purification: The final PROTAC product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized PROTAC are confirmed by mass spectrometry and NMR spectroscopy. The fluorescent tag can aid in tracking the molecule during purification and subsequent biological assays.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences and drug discovery. Its combination of fluorescence, biocompatibility, and bifunctional reactivity enables a wide range of applications, from simple protein labeling to the sophisticated design of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory. As with any chemical reagent, optimal results will be achieved through careful planning, execution, and optimization of the experimental conditions for each specific application.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|CAS 2055105-59-2|DC Chemicals [dcchemicals.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of bifunctional fluorescent probes and their application to α-helix labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescein PEG, mPEG-FITC [nanocs.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. researchgate.net [researchgate.net]

- 9. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.sangon.com [store.sangon.com]

- 11. broadpharm.com [broadpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG6-bis-NHS ester is a bifunctional, fluorescent labeling reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules containing primary amines. This compound is of significant interest in various fields, including immunology, cell biology, and drug development, due to its utility in the preparation of fluorescently labeled proteins, antibodies, and other macromolecules. The molecule's architecture, comprising a central fluorescein core, a hydrophilic hexaethylene glycol (PEG6) spacer, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups, offers distinct advantages for bioconjugation.

The fluorescein moiety provides a well-characterized and bright green fluorescent signal, making it suitable for a wide range of fluorescence-based detection techniques. The PEG6 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to prevent aggregation and reduce non-specific binding.[1][2] The presence of two NHS ester groups allows for the potential to either increase the labeling density on a single protein or to act as a cross-linker between two amine-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Core Chemical Structure and Properties

This compound is a complex organic molecule with a well-defined structure that dictates its functionality. It consists of three key components: the fluorescein fluorophore, a PEG6 linker, and two NHS ester reactive groups.

| Property | Value | Source |

| Chemical Formula | C44H50N4O17S | [1] |

| Molecular Weight | 938.96 g/mol | [1] |

| CAS Number | 2055105-59-2 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, DMF | [1] |

Spectral Properties (Approximated)

| Parameter | Approximate Value |

| Excitation Maximum (λex) | ~494 nm |

| Emission Maximum (λem) | ~518 nm |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Note: These values are based on a closely related fluorescein derivative and should be experimentally verified for the specific conjugate.

Structural Diagram

Caption: Chemical structure of this compound.

Reaction Mechanism: NHS Ester Chemistry

The utility of this compound as a labeling reagent stems from the reactivity of its terminal NHS esters towards primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5).

The primary amino group, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is important to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3] Suitable buffers include phosphate, borate (B1201080), or carbonate/bicarbonate buffers.

Reaction Pathway Diagram

Caption: NHS ester reaction with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling proteins. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials

-

This compound

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration or spin desalting column)

General Protein Labeling Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing compounds.

-

-

Prepare the Reagent Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]

-

-

Conjugation Reaction:

-

Add the calculated amount of the reagent stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent to the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the unreacted reagent and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Experimental Workflow Diagram

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of research and development applications:

-

Fluorescent Labeling of Antibodies: For use in immunoassays such as ELISA, flow cytometry, and immunofluorescence microscopy.

-

Protein-Protein Interaction Studies: The bifunctional nature of the reagent can be exploited to cross-link interacting proteins for subsequent analysis.

-

Drug Delivery and Targeting: Fluorescently labeling drug carriers or therapeutic proteins allows for the visualization and tracking of their biodistribution and cellular uptake.

-

PROTAC Development: This molecule can be used as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[4]

Conclusion

This compound is a versatile and effective reagent for the fluorescent labeling of biomolecules. Its combination of a bright fluorophore, a solubilizing PEG linker, and two reactive NHS esters provides researchers with a powerful tool for a wide range of applications in life sciences and drug development. By understanding its chemical properties and following optimized experimental protocols, scientists can effectively utilize this reagent to generate high-quality fluorescent conjugates for their specific research needs.

References

An In-Depth Technical Guide to the Mechanism and Application of Fluorescein-PEG6-bis-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key technical data related to Fluorescein-PEG6-bis-NHS ester, a versatile tool in bioconjugation and molecular labeling.

Core Mechanism of Action

This compound is a homobifunctional crosslinking and labeling reagent. Its mechanism of action is predicated on the specific and efficient reaction of its terminal N-hydroxysuccinimide (NHS) esters with primary amines on target molecules.[1][2][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[1][2]

The molecule itself is comprised of three key functional components:

-

Fluorescein: A widely used fluorophore that serves as the reporter moiety, enabling detection and quantification of the labeled molecule via fluorescence-based techniques.[2] It has an excitation maximum of approximately 494 nm and an emission maximum of around 518 nm.

-

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG6): A six-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker increases the aqueous solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize steric hindrance during the conjugation reaction.[4][5]

-

Bis-N-hydroxysuccinimide (NHS) Ester: The presence of two NHS ester groups makes this a homobifunctional reagent.[4][6] This allows for two primary applications:

-

Crosslinking: The two NHS esters can react with primary amines on two different molecules, creating a covalent link between them.

-

Labeling: Both NHS esters can react with primary amines on the same molecule, resulting in a higher degree of labeling.

-

The primary targets for this reaction on proteins are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][3] The reaction is highly pH-dependent, with optimal conditions typically in the slightly alkaline range of pH 7.2 to 8.5.[1][6] In this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the carbonyl carbon of the NHS ester. A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[1][7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| Molecular Weight | ~938.96 g/mol | [4] |

| Excitation Maximum (Fluorescein) | ~494 nm | |

| Emission Maximum (Fluorescein) | ~518 nm | |

| Extinction Coefficient (Fluorescein) | ~70,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Fluorescein in 0.1 M NaOH) | ~0.95 | [8] |

Table 2: Reaction Condition Parameters for NHS Esters

| Parameter | Recommended Range/Value | Reference |

| Optimal Reaction pH | 7.2 - 8.5 | [1][6] |

| Half-life of Hydrolysis at pH 7.0, 0°C | 4 - 5 hours | [7] |

| Half-life of Hydrolysis at pH 8.6, 4°C | 10 minutes | [7] |

| Recommended Molar Excess (for antibody labeling) | 15- to 20-fold | [1] |

Experimental Protocols

The following are detailed methodologies for protein labeling and crosslinking using this compound.

Protein Labeling Protocol

This protocol is designed for the covalent attachment of this compound to a protein of interest.

Materials:

-

This compound

-

Protein to be labeled

-

Conjugation Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5 or 100 mM sodium bicarbonate buffer, pH 8.3.[1][9] Avoid buffers containing primary amines like Tris.[1]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[1]

-

Reaction Incubation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[1][6]

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, non-reacted reagent and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Protein Crosslinking Protocol

This protocol outlines the procedure for crosslinking two different amine-containing proteins.

Materials:

-

This compound

-

Protein A and Protein B to be crosslinked

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers.[6]

-

Anhydrous DMSO or DMF

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

SDS-PAGE analysis reagents

Procedure:

-

Protein Preparation: Prepare a mixture of Protein A and Protein B in the conjugation buffer at the desired molar ratio. The total protein concentration should be in the range of 1-5 mg/mL.

-

Reagent Addition: Add the freshly prepared this compound stock solution to the protein mixture. The molar ratio of the crosslinker to the limiting protein can be varied to optimize for mono- or di-conjugation.

-

Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Add the quenching reagent to stop the reaction.

-

Analysis: Analyze the reaction products by SDS-PAGE to identify crosslinked species (which will have a higher molecular weight). The fluorescent nature of the crosslinker allows for in-gel fluorescence scanning to visualize the crosslinked products.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Reaction mechanism of this compound with a primary amine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. medkoo.com [medkoo.com]

- 5. cenmed.com [cenmed.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fluorescein-PEG6-bis-NHS Ester

For researchers, scientists, and drug development professionals, precise molecular tools are paramount for innovation. Fluorescein-PEG6-bis-NHS ester stands out as a versatile and valuable bifunctional labeling reagent. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties

This compound is a fluorescent labeling compound that features a fluorescein (B123965) core, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] The fluorescein component provides the fluorescent signal, the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, and the dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.[1][3]

Physicochemical and Spectroscopic Data

A clear understanding of the quantitative properties of this compound is crucial for its successful application. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Weight | 938.96 g/mol | [1] |

| Chemical Formula | C44H50N4O17S | [1] |

| CAS Number | 2055105-59-2 | [1] |

| Excitation Maximum (λex) | 494 nm | [1] |

| Emission Maximum (λem) | 517 nm | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, and Water | [1] |

| Purity | >95% | [1] |

Reaction Mechanism

The utility of this compound lies in the reactivity of its NHS ester groups towards primary amines (-NH2), which are abundantly present in biomolecules, particularly on the side chains of lysine (B10760008) residues.[4] The reaction, which is most efficient in a slightly basic pH range (typically 7-9), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

Figure 1: Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and antibodies with this compound. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to a purified protein.

Materials:

-

This compound

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange.

-

Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

-

Perform Conjugation:

-

Adjust the pH of the protein solution to 8.3-8.5 using the conjugation buffer.

-

Add the calculated amount of the reagent stock solution to the protein solution. A molar excess of the NHS ester (typically 8-20 fold) is recommended.[4][6]

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]

-

-

Purify the Conjugate: Remove the unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for the fluorescein).

Figure 2: Experimental workflow for protein labeling.

Antibody Conjugation Protocol

This protocol is specifically tailored for labeling antibodies, which are a common target for this reagent in drug development and research.

Materials:

-

This compound

-

Purified antibody (e.g., IgG)

-

Anhydrous DMF or DMSO

-

Conjugation Buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5)[4]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or desalting column

Procedure:

-

Antibody Preparation: If the antibody solution contains stabilizers like BSA or glycine, they must be removed via buffer exchange into the conjugation buffer. The antibody concentration should be between 1-10 mg/mL.[4]

-

Reagent Preparation: Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Labeling Reaction:

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

-

Purification: Remove excess dye and quenching reagent by dialysis or using a desalting column.

-

Concentration and Storage: Measure the antibody concentration and store the labeled antibody at 4°C, protected from light.

Logical Decision-Making in Labeling Optimization

Achieving the desired degree of labeling (DOL) is critical for the functionality of the final conjugate. The following diagram illustrates a decision-making process for optimizing the labeling reaction.

Figure 3: Decision tree for optimizing the degree of labeling.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

-

Target Engagement Studies: Labeled ligands can be used to visualize and quantify binding to their target receptors on or within cells.

-

Pharmacokinetic Studies: The fluorescent tag allows for the tracking of a drug candidate's distribution, metabolism, and excretion in preclinical models.

-

High-Throughput Screening: Fluorescently labeled molecules are essential for developing assays to screen large compound libraries.

-

PROTAC Development: This reagent can serve as a fluorescent PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its well-defined properties, coupled with established and adaptable experimental protocols, make it an indispensable tool for researchers and professionals in the life sciences and drug development. By carefully considering the principles of NHS ester chemistry and optimizing reaction conditions, users can effectively harness the capabilities of this bifunctional linker to advance their research and development goals.

References

The Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics. The success of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) is critically dependent on the linker that connects the functional components.[1] An ideal linker maintains the stability of the conjugate in circulation, prevents premature drug release, and ensures efficient delivery to the target site.[2] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their unique and beneficial properties.[3] This guide focuses specifically on the role of a discrete PEG6 spacer—a chain of six ethylene (B1197577) glycol units—in bioconjugation.

The PEG6 Spacer: Physicochemical Properties

A PEG6 spacer is a monodisperse polyethylene glycol chain with a defined length and molecular weight. Unlike polydisperse PEGs, which consist of a range of chain lengths, a discrete PEG6 spacer ensures homogeneity in the final bioconjugate, leading to better reproducibility and a more predictable safety profile.[3]

Key Properties of a PEG6 Spacer:

-

Hydrophilicity: The repeating ethylene oxide units (-CH2–CH2–O–) make PEG spacers highly water-soluble.[4] This property is crucial for counteracting the hydrophobicity of many small molecule drugs and fluorescent dyes used in bioconjugation.[5]

-

Flexibility: The PEG chain is highly flexible, allowing for dynamic movement and rotation.[6] This flexibility can be advantageous in enabling the conjugated moieties to orient themselves for optimal interaction with their targets.[]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.[]

-

Defined Length: A discrete PEG6 spacer has a specific length, which is important for controlling the distance between the conjugated molecules and minimizing steric hindrance.[6]

Impact of PEG6 Spacers on Bioconjugate Properties: Quantitative Insights

The inclusion of a PEG6 spacer can significantly enhance the physicochemical and pharmacological properties of a bioconjugate.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[9] The hydrophilic nature of the PEG6 spacer helps to mitigate this issue by increasing the overall water solubility of the bioconjugate.[3] This improved solubility and reduced aggregation can lead to better stability and more predictable in vivo performance.[5]

Table 1: Effect of PEG Spacers on Bioconjugate Solubility and Stability

| Bioconjugate System | Linker Type | Observation | Reference |

| Bombesin-based Radiopharmaceuticals | PEG2 vs. PEG6 vs. PEG12 | Hydrophilicity increased with PEG length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). Serum stability increased with spacer length up to PEG6 (T1/2 = 584±20 min for PEG6). | [10][11] |

| Antibody-Drug Conjugate (ADC) | Pendant PEG12 vs. Linear PEG24 | ADCs with pendant PEG12 chains showed better physical and chemical stability under thermal stress compared to those with a linear PEG24 linker. | [5][12] |

| Aptamer-Amphiphiles | No Spacer vs. PEG4, PEG8, PEG24 | Hydrophilic PEG spacers improved the binding affinity of the aptamer-amphiphile compared to hydrophobic alkyl spacers. | [13] |

Improved Pharmacokinetics

PEGylation, the attachment of PEG chains to molecules, is a well-known strategy to improve the pharmacokinetic (PK) profile of therapeutic proteins and peptides.[14] Even a short PEG6 spacer can contribute to an extended circulation half-life and reduced clearance.[15] This is achieved by increasing the hydrodynamic volume of the conjugate, which reduces renal filtration.[16]

Table 2: Influence of PEG Spacers on Pharmacokinetics

| Bioconjugate System | Linker Type | Key Pharmacokinetic Finding | Reference |

| Affibody-Drug Conjugate | No PEG vs. 4 kDa and 10 kDa PEG | Insertion of a 4 kDa or 10 kDa PEG chain significantly prolonged the circulation half-life by 2.5-fold and 11.2-fold, respectively. | [17] |

| Bombesin-based Radiopharmaceuticals | PEG4 vs. PEG6 | Both PEG4 and PEG6 conjugates showed high tumor uptake and excellent tumor-to-kidney ratios at 4 hours post-injection. | [10][11] |

| Antibody-Drug Conjugate (ADC) | Pendant PEG12 vs. Linear PEG24 | ADCs with a pendant PEG linker format showed slower clearance rates compared to those with a linear PEG linker. | [5][12] |

Modulation of Binding Affinity and Biological Activity

The length and flexibility of the spacer can influence the binding affinity of the targeting moiety to its receptor.[18] An optimally sized spacer, such as PEG6 in some contexts, can position the targeting ligand correctly, while a spacer that is too long or too short could negatively impact binding.[19] In some cases, longer PEG chains have been shown to reduce in vitro cytotoxicity, highlighting the need for optimization.[3]

Table 3: Effect of PEG Spacer Length on Binding Affinity and Activity

| Bioconjugate System | Linker Type | Impact on Binding/Activity | Reference |

| Bombesin-based Radiopharmaceuticals | PEG2, PEG4, PEG6, PEG12 | IC50 values were similar for PEG2, PEG4, and PEG6, but significantly different for the PEG12 analog, suggesting an optimal length. | [10][11] |

| Affibody-Drug Conjugate | No PEG vs. 4 kDa and 10 kDa PEG | Modification with 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by approximately 6.5- and 22.5-fold, respectively. | [17] |

| Ga-labeled Bombesin (B8815690) Antagonist | PEG2, PEG3, PEG4, PEG6 | IC50 values increased with PEG length (3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6), indicating a slight decrease in binding affinity. | [20] |

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG6 spacers in bioconjugation.

Two-Step Conjugation using a Heterobifunctional NHS-PEG6-Maleimide Linker

This is a common strategy for conjugating a protein (containing lysine (B10760008) residues) to another protein or peptide (containing a cysteine residue).

Materials:

-

Protein A (with available amine groups)

-

Protein B (with available sulfhydryl groups)

-

NHS-PEG6-Maleimide crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column

Procedure:

-

Reaction of NHS-PEG6-Maleimide with Protein A:

-

Dissolve Protein A in the conjugation buffer.

-

Dissolve the NHS-PEG6-Maleimide linker in a suitable organic solvent like DMSO and then add it to the Protein A solution. A 10- to 50-fold molar excess of the linker over the protein is typically used.[21]

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[21]

-

-

Removal of Excess Linker:

-

Remove the unreacted NHS-PEG6-Maleimide linker using a desalting column equilibrated with the conjugation buffer.[21] This step is crucial to prevent self-conjugation of Protein B.

-

-

Conjugation of Maleimide-activated Protein A with Protein B:

-

Purification of the Conjugate:

-

The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.[23]

-

Characterization of the Bioconjugate

Methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[14][24]

-

High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity and homogeneity of the conjugate.[24]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and confirm the covalent linkage.

Visualizing Workflows and Concepts

General Workflow for Bioconjugation with a PEG6 Spacer

Caption: A typical two-step workflow for bioconjugation using a heterobifunctional PEG6 linker.

Role of PEG6 Spacer in an Antibody-Drug Conjugate (ADC)

Caption: The PEG6 spacer enhances key properties of an ADC, leading to an improved therapeutic outcome.

Intracellular Trafficking of an ADC

Following binding to a cancer cell, an ADC is typically internalized and trafficked to the lysosome, where the payload is released.[25]

Caption: The endocytic pathway for an antibody-drug conjugate (ADC) leading to payload release.

Conclusion

The PEG6 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length and favorable physicochemical properties—hydrophilicity, flexibility, and biocompatibility—make it an excellent choice for linking biomolecules and therapeutic agents. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, the PEG6 spacer can significantly contribute to the development of more effective and safer bioconjugates. The rational inclusion of a PEG6 spacer, guided by empirical data and detailed protocols, is a key strategy for optimizing the performance of next-generation therapeutics like ADCs and PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. purepeg.com [purepeg.com]

- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]

- 19. mdpi.com [mdpi.com]

- 20. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 25. dovepress.com [dovepress.com]

An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical applications of N-hydroxysuccinimide (NHS) ester reaction chemistry for the covalent modification of primary amines. This bioconjugation technique is fundamental in various fields, including proteomics, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs), owing to its efficiency and the stability of the resulting amide bond.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][2] This process is pivotal for covalently linking molecules of interest, such as fluorescent dyes, biotin, or therapeutic payloads, to biological molecules like proteins and peptides.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[1]

Primary amines are the principal targets for NHS ester reactions on proteins and peptides, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]

Figure 1. NHS ester reaction with a primary amine.

Critical Reaction Parameters

The efficiency of NHS ester conjugation is governed by several factors, with pH being the most critical. A careful balance must be struck between maximizing the reactivity of the target amine and minimizing the degradation of the NHS ester.

The Competing Reactions: Aminolysis vs. Hydrolysis

In aqueous environments, the desired reaction with the amine (aminolysis) is in direct competition with the hydrolysis of the NHS ester by water.[3][4] Both reaction rates are pH-dependent, but to different extents.

-

Amine Reactivity: The reactive species is the deprotonated, nucleophilic primary amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for the lysine side chain), the amine is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive amine increases, favoring the conjugation reaction.[5]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which inactivates the reagent by converting it to a non-reactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with higher pH.[5]

The optimal pH for NHS ester coupling is therefore a compromise, typically falling within the range of pH 7.2 to 8.5 .[2][6] A pH of 8.3-8.5 is often considered optimal for many applications.[5]

Figure 2. Competing aminolysis and hydrolysis reactions.

Buffer Selection

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[6] However, these buffers can be useful for quenching the reaction upon completion.[6]

Recommended Buffers:

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

HEPES

-

Borate

Other Influencing Factors

-

Temperature: Reactions are typically performed at room temperature (for 0.5-4 hours) or at 4°C (overnight).[6] Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.

-

Concentration: Higher concentrations of the protein or molecule to be labeled can improve conjugation efficiency by favoring the bimolecular aminolysis reaction over the hydrolysis reaction.[6]

-

Stoichiometry: A molar excess of the NHS ester reagent is typically used to drive the reaction to completion. The optimal ratio depends on the number of available amines and the desired degree of labeling and should be determined empirically.[7]

Quantitative Data Summary

NHS Ester Stability

The stability of an NHS ester in aqueous solution is critically dependent on pH. The half-life decreases significantly as the pH increases.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.5 | Room Temp. | ~10-20 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp. | ~5-10 minutes |

Data compiled from multiple sources.[6][8][9][10]

Reaction Kinetics and Yield

While the rate of hydrolysis increases with pH, the rate of aminolysis increases more dramatically, leading to higher conjugation yields at slightly alkaline pH, despite the reduced stability of the ester.

| Porphyrin-NHS Ester | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Final Amide Yield (%) |

| P3-NHS | 8.0 | 210 | 80 | 80 - 85 |

| P3-NHS | 8.5 | 180 | 20 | 80 - 85 |

| P3-NHS | 9.0 | 125 | 10 | 80 - 85 |

| P4-NHS | 8.0 | 190 | 25 | 87 - 92 |

| P4-NHS | 8.5 | 130 | 10 | 87 - 92 |

| P4-NHS | 9.0 | 110 | 5 | 87 - 92 |

Data from a study on porphyrin-NHS esters with a PEG-amine at room temperature.[8][11]

The final yield is also highly dependent on the initial concentration of the reactants.

| Porphyrin-NHS Ester | NHS Ester Conc. (mM) | Amine Conc. (mM) | Final Amide Yield (%) |

| P3-NHS | 1.0 | 2.0 | 88 |

| P3-NHS | 0.316 | 0.632 | 74 |

| P3-NHS | 0.1 | 0.2 | 56 |

| P4-NHS | 1.0 | 2.0 | 97 |

| P4-NHS | 0.316 | 0.632 | 89 |

| P4-NHS | 0.1 | 0.2 | 73 |

Data from a study conducted at pH 9.0 and room temperature.[8][11]

Potential Side Reactions

While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly under conditions of high NHS ester concentration or when accessible primary amines are limited.[2]

-

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can undergo O-acylation.[2][12] This reaction is generally much slower than aminolysis and the resulting ester bond is less stable than an amide bond.[2]

-

Cysteine: The sulfhydryl group of cysteine can react to form a less stable thioester.[13]

-

Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity.[2]

The reactivity is highly dependent on the pH and the local microenvironment of the amino acid residue within the protein structure.[12][13]

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with an NHS ester-functionalized molecule. It is crucial to optimize conditions for each specific application.

Materials

-

Protein of interest

-

NHS ester labeling reagent

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[5]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS ester.

-

Purification equipment (e.g., desalting column, dialysis cassettes).

Procedure

-

Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. Many NHS esters have poor aqueous solubility and hydrolyze rapidly in water.[2]

-

Perform Conjugation: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved NHS ester to the protein solution while gently stirring or vortexing. Avoid vigorous vortexing which can denature proteins.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Optimal time may vary.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure any remaining active NHS ester is hydrolyzed or reacted.[5]

-

Purify Conjugate: Remove unreacted NHS ester, the NHS leaving group, and quenching buffer components from the labeled protein using a desalting column, dialysis, or other appropriate chromatographic technique.

Figure 3. A typical experimental workflow for protein labeling.

Conclusion

NHS ester chemistry is a robust and widely adopted method for bioconjugation, valued for its high selectivity towards primary amines and the exceptional stability of the resulting amide linkage. A thorough understanding of the reaction kinetics, particularly the critical influence of pH on the competing aminolysis and hydrolysis reactions, is paramount for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions such as pH, buffer composition, temperature, and stoichiometry, researchers can successfully leverage this powerful chemistry for a vast array of applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. nanocomposix.com [nanocomposix.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unveiling the Interactome: A Technical Guide to Bifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount, as their dysregulation often lies at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture both transient and stable interactions, providing invaluable insights into protein structure, function, and the organization of complex cellular machinery.[1][2] This technical guide provides a comprehensive overview of the application of bifunctional crosslinkers in proteomics, detailing their chemistry, diverse applications, and the experimental workflows used to identify and quantify crosslinked proteins.

The Chemistry of Capturing Interactions: Types of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents possessing two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][3] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1][4] This powerful technique, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that are instrumental in elucidating PPI interfaces, mapping the topology of protein complexes, and studying conformational changes in proteins.[1][2]

Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups and other key features:

1.1. Based on Reactive Group Identity:

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are primarily used to connect similar functional groups, most commonly amine-to-amine or sulfhydryl-to-sulfhydryl.[1][3][5] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1][3]

-

Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking different functional groups, such as an amine to a sulfhydryl group.[1][3][6] This specificity allows for more controlled and targeted crosslinking between distinct proteins.

1.2. Based on Reactivity Towards Amino Acids:

The reactive groups of crosslinkers target specific amino acid side chains. Common reactive moieties include:

-

Amine-reactive: N-hydroxysuccinimide (NHS) esters are highly reactive towards the primary amines in lysine (B10760008) residues and the N-terminus of proteins.[7]

-

Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.[1]

-

Carboxyl-reactive: Carbodiimides, such as EDC, can be used to link carboxyl groups (aspartic acid, glutamic acid) to primary amines.[6]

-

Arginine-reactive: Nested Arg-specific bifunctional crosslinkers like 1,4-phenyl-diglyoxal (PDG) and 4,4′-biphenyl-diglyoxal (BDG) have been developed to target the guanido group of arginine residues.[8]

-

Photoreactive: These crosslinkers contain a group that becomes reactive upon exposure to UV light, allowing for precise temporal control of the crosslinking reaction.[3][6]

1.3. Special Feature Crosslinkers:

-

Cleavable Crosslinkers: These reagents contain a spacer arm that can be cleaved under specific conditions (e.g., reduction, chemical cleavage, or in the mass spectrometer).[6][7] MS-cleavable crosslinkers are particularly advantageous as they simplify data analysis by allowing for the independent identification of the two crosslinked peptides.[9][10]

-

Zero-length Crosslinkers: These crosslinkers, such as EDC, facilitate the direct formation of a covalent bond between two reactive groups without introducing a spacer, providing a snapshot of very close interactions.[11][12]

A selection of commonly used bifunctional crosslinkers is summarized in the table below.

| Crosslinker | Type | Reactive Towards | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |

| DSS (Disuccinimidyl suberate) | Homobifunctional | Amines | 11.4 | No | Yes |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Amines | 11.4 | No | No |

| DSG (Disuccinimidyl glutarate) | Homobifunctional | Amines | 7.7 | No | Yes |

| Sulfo-SMCC | Heterobifunctional | Amines, Sulfhydryls | 8.3 | No | No |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Amines, Carboxyls | 0 | No | Yes |

| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional | Amines | 10.1 | Yes (MS-cleavable) | Yes |

| DSBU (Disuccinimidyl dibutyric urea) | Homobifunctional | Amines | 12.5 | Yes (MS-cleavable) | Yes |

| Genipin | Natural Crosslinker | Amines | Variable | No | Yes |

Applications in Proteomics and Drug Development

Bifunctional crosslinkers are indispensable tools in modern proteomics, offering a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] Their applications span from fundamental biological research to applied drug discovery.

2.1. Mapping Protein-Protein Interaction Networks: A primary application is the large-scale identification of PPIs within cells or tissues, providing a global view of the cellular interactome.[2][7] This is crucial for understanding the connectivity of proteins in various cellular pathways and complexes.[2]

2.2. Elucidating Protein Complex Topology: By providing distance constraints between amino acid residues, XL-MS data can be used to determine the three-dimensional arrangement of subunits within a protein complex.[2][13] This structural information is often complementary to data from other structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][14]

2.3. Studying Protein Conformation and Dynamics: Intramolecular crosslinks can reveal information about the folding and conformational state of a protein.[15] Quantitative crosslinking mass spectrometry (QCLMS) can be used to study subtle conformational changes that occur upon ligand binding or in different cellular states.[16][17][18]

2.4. Drug Discovery and Development:

-

Target Identification and Validation: By identifying the binding partners of a drug target, crosslinking can help to elucidate its mechanism of action and potential off-target effects.

-

Development of Bifunctional Molecules: The principles of crosslinking are applied in the design of bifunctional small molecules, such as PROTACs (Proteolysis Targeting Chimeras), which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[19]

-

Immunotoxin Construction: Heterobifunctional crosslinkers are used to conjugate antibodies to toxins for targeted cancer therapy.[6][20]

The Crosslinking Mass Spectrometry (XL-MS) Workflow

A typical XL-MS experiment involves several key steps, from sample preparation to data analysis.[1] The following diagram illustrates a general workflow.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are representative protocols for in vitro and in vivo crosslinking.

In Vitro Crosslinking of a Purified Protein Complex with DSS

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS).[1]

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS).

-

DSS (Disuccinimidyl suberate)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

-

Crosslinking Reaction:

-

Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by consuming excess DSS. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins.

In Vivo Crosslinking of Cultured Cells with DSS

This protocol outlines a general procedure for in vivo crosslinking of proteins in cultured mammalian cells.[1]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

DSS (Disuccinimidyl suberate)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS to remove any amine-containing media.

-

Resuspend the cells in PBS.

-

-

Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.

-

Crosslinking:

-

Add the DSS solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration and incubation time should be empirically determined.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Quench the Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.

-

-

Downstream Analysis: The extracted proteins can then be subjected to further analysis, such as immunoprecipitation, SDS-PAGE, or mass spectrometry.

Sample Preparation for Mass Spectrometry

Following crosslinking, the protein sample is prepared for MS analysis.

Procedure:

-

Protein Denaturation, Reduction, and Alkylation: The protein sample is denatured, and disulfide bonds are reduced and then alkylated to prevent them from reforming.

-

Proteolytic Digestion: The protein mixture is digested with a protease, most commonly trypsin, to generate peptides. For complex samples, sequential digestion with multiple proteases (e.g., trypsin followed by AspN or GluC) can increase the number of identified crosslinks.[21][22]

-

Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) are frequently used to separate the larger crosslinked peptides from the more abundant linear peptides.[9][23]

Data Analysis and Interpretation

The analysis of XL-MS data is computationally intensive due to the complexity of identifying two peptides linked by a crosslinker.

5.1. Identification of Crosslinked Peptides:

Specialized software is required to identify crosslinked peptides from the MS/MS spectra. These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.[1] Popular software packages include MeroX, XiSearch, and XlinkX.[14][16][24][25] The use of MS-cleavable crosslinkers simplifies this process, as the individual peptides can be fragmented and identified separately.[9]

5.2. Data Visualization and Modeling:

The identified crosslinks provide valuable distance constraints that can be used to visualize protein-protein interaction networks and to model the three-dimensional structure of protein complexes.[1]

Elucidating Signaling Pathways: The MAPK Pathway Example

Crosslinking can be a powerful tool to dissect the transient interactions that characterize signaling pathways. For instance, the mitogen-activated protein kinase (MAPK) pathway involves a cascade of protein kinases. A scaffold protein, such as Ste5 in yeast, brings together components of the pathway to ensure signaling specificity.[26]

Bifunctional crosslinkers could be used to capture the interactions between the kinases and the scaffold protein, confirming their proximity and the overall architecture of the signaling complex.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[1] From elucidating the structure of large protein complexes to defining the architecture of signaling pathways, XL-MS offers unique insights that are highly complementary to other structural and systems biology approaches. As crosslinking chemistries, mass spectrometry instrumentation, and data analysis software continue to evolve, the application of bifunctional crosslinkers will undoubtedly continue to expand our understanding of the complex molecular machinery of the cell and provide new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. covachem.com [covachem.com]

- 6. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-link - Wikipedia [en.wikipedia.org]

- 13. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iscrm.uw.edu [iscrm.uw.edu]

- 16. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]

- 19. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 22. research.ed.ac.uk [research.ed.ac.uk]

- 23. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-PEG6-bis-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular characteristics, experimental applications, and relevant biological pathways associated with Fluorescein-PEG6-bis-NHS ester.

Core Molecular Data

This compound is a fluorescent labeling reagent that incorporates a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances solubility in aqueous solutions and provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance. The dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.

| Property | Value | Reference |

| Chemical Formula | C44H50N4O17S | [1] |

| Molecular Weight | 938.96 g/mol | [1] |

| Exact Mass | 938.2892 | [1] |

Applications in Research and Drug Development

This compound is a versatile tool with primary applications in:

-

Fluorescent Labeling: The fluorescein moiety allows for the fluorescent tagging of biomolecules, enabling their detection and tracking in various experimental setups, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.

-

PROTAC (PROteolysis TArgeting Chimera) Technology: This molecule can be utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a target protein. Optimization may be required for specific proteins.

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, perform buffer exchange into the reaction buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10- to 20-fold) is typically used. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

-

Signaling Pathway and Experimental Workflow Diagrams

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker such as this compound.

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Workflow for Protein Labeling

The diagram below outlines the key steps in the experimental workflow for labeling a protein with this compound.

References

The Impact of PEGylation on the Solubility of Fluorescent Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Poly(ethylene glycol) (PEG) in enhancing the solubility of fluorescent dyes. PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy to improve the physicochemical properties of fluorescent probes, making them more amenable for use in biological and pharmaceutical research. This guide provides a comprehensive overview of the solubility characteristics of various PEGylated fluorescent dyes, detailed experimental protocols for solubility assessment, and a visual representation of key concepts.

Core Concepts: How PEGylation Enhances Solubility

The conjugation of PEG chains to fluorescent dyes significantly improves their solubility in aqueous environments. This enhancement is primarily attributed to the hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG polymer. These units readily form hydrogen bonds with water molecules, effectively creating a hydrating shell around the dye molecule. This process mitigates the hydrophobic interactions between dye molecules that often lead to aggregation and precipitation in aqueous solutions.[1][2]

The benefits of PEGylating fluorescent dyes extend beyond improved solubility. Key advantages include:

-

Reduced Aggregation: By sterically hindering intermolecular interactions, PEG chains prevent the formation of non-fluorescent or quenched dye aggregates.[2][3]

-

Enhanced Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which is crucial for in vivo applications.

-

Improved Pharmacokinetics: In drug delivery and in vivo imaging, PEGylation can increase the circulation half-life of the dye-conjugate by reducing renal clearance and uptake by the reticuloendothelial system.[4][5]

-